5-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
5-methoxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methoxy group at the 5th position and a dihydroisoquinolinone structure, which includes a partially saturated isoquinoline ring with a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure. The specific steps are as follows:
Starting Materials: 5-methoxybenzaldehyde and an appropriate amine.
Reaction Conditions: The reaction is typically carried out in an acidic medium, such as hydrochloric acid or sulfuric acid, at elevated temperatures.
Cyclization: The intermediate formed undergoes cyclization to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: 5-methoxy-3,4-dihydroisoquinolin-1-ol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-methoxy-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group and the isoquinoline structure play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but fully saturated isoquinoline ring.
5-methoxyisoquinoline: Lacks the dihydro structure, fully aromatic.
3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy group.
Uniqueness
5-methoxy-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the methoxy group and the partially saturated isoquinoline ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-4H,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESOLVOZJGIVMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428570 | |
Record name | 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129075-49-6 | |
Record name | 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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